Cas no 13916-91-1 (6-Fluoronaphthalen-2-amine)

6-Fluoronaphthalen-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-Fluoronaphthalen-2-amine
- 2-Naphthalenamine,6-fluoro-
- N-(6-Fluoro-2-naphthyl)amine
- 6-Fluoro-2-naphthalenamine
- 2-Naphthalenamine,6-fluoro-(9CI)
- AK128776
- 6-fluoro-2-naphthylamine
- 2-Amino-6-fluoronaphthalene
- 6736AA
- FCH1191245
- CM10501
- ST2412388
- AX8250838
- A886126
- MFCD18409951
- DTXSID20616824
- C72558
- DS-5939
- SCHEMBL1353569
- AKOS016000837
- 13916-91-1
- DB-140690
-
- MDL: MFCD18409951
- インチ: 1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
- InChIKey: HDNDTCOAZCSWGM-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2C=1[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 161.06400
- どういたいしつりょう: 161.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 26
じっけんとくせい
- 密度みつど: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.089 g/l)(25ºC)、
- PSA: 26.02000
- LogP: 3.14230
6-Fluoronaphthalen-2-amine セキュリティ情報
6-Fluoronaphthalen-2-amine 税関データ
- 税関コード:2921450090
- 税関データ:
中国税関番号:
2921450090概要:
2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%
6-Fluoronaphthalen-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000233-1g |
2-Amino-6-fluoronaphthalene |
13916-91-1 | 98% | 1g |
1,853.50 USD | 2021-06-15 | |
Chemenu | CM139785-1g |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95% | 1g |
$421 | 2021-08-05 | |
Chemenu | CM139785-1g |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A219000233-500mg |
2-Amino-6-fluoronaphthalene |
13916-91-1 | 98% | 500mg |
1,029.00 USD | 2021-06-15 | |
Chemenu | CM139785-250mg |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95% | 250mg |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D751876-250mg |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95+% | 250mg |
$610 | 2023-09-04 | |
1PlusChem | 1P009ARI-250mg |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95% | 250mg |
$389.00 | 2024-06-21 | |
A2B Chem LLC | AE33054-250mg |
6-Fluoronaphthalen-2-amine |
13916-91-1 | 95% | 250mg |
$343.00 | 2024-04-20 | |
eNovation Chemicals LLC | D751876-100mg |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95+% | 100mg |
$400 | 2025-02-21 | |
eNovation Chemicals LLC | D751876-100mg |
6-fluoronaphthalen-2-amine |
13916-91-1 | 95+% | 100mg |
$335 | 2024-06-07 |
6-Fluoronaphthalen-2-amine 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
9. Book reviews
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
6-Fluoronaphthalen-2-amineに関する追加情報
6-Fluoronaphthalen-2-Amine: A Comprehensive Overview
The compound with CAS No. 13916-91-1, commonly referred to as 6-Fluoronaphthalen-2-Amine, is a fascinating organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound belongs to the family of naphthylamines, which are derivatives of naphthalene with an amino group attached. The presence of a fluorine atom at the 6th position of the naphthalene ring introduces unique electronic and structural properties, making 6-Fluoronaphthalen-2-Amine a valuable molecule for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Fluoronaphthalen-2-Amine through a variety of methods. One prominent approach involves the fluorination of naphthalen-2-amine using electrophilic fluorination techniques. This method ensures high yields and excellent regioselectivity, which are critical for large-scale production. Researchers have also explored alternative routes, such as nucleophilic aromatic substitution and coupling reactions, to synthesize this compound. These methods not only enhance the scalability but also provide insights into the reactivity of naphthylamines under different reaction conditions.
The electronic properties of 6-Fluoronaphthalen-2-Amine make it an attractive candidate for applications in organic electronics. The fluorine atom at the 6th position introduces electron-withdrawing effects, which modulate the electronic structure of the molecule. This modulation is particularly useful in designing materials for light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). Recent studies have demonstrated that incorporating 6-Fluoronaphthalen-2-Amine into conjugated polymers significantly improves their charge transport properties, leading to enhanced device performance.
In the realm of pharmacology, 6-Fluoronaphthalen-2-Amine has shown potential as a lead compound for drug discovery. Its structural similarity to known bioactive compounds suggests that it could serve as a scaffold for developing new therapeutic agents. For instance, researchers have investigated its ability to interact with various biological targets, such as enzymes and receptors, which are implicated in diseases like cancer and neurodegenerative disorders. Preliminary results indicate that 6-Fluoronaphthalen-2-Amine exhibits promising bioactivity, warranting further exploration in preclinical studies.
The environmental impact of 6-Fluoronaphthalen-2-Amine is another area of growing interest. As industries increasingly prioritize sustainability, understanding the fate and toxicity of this compound in natural ecosystems becomes crucial. Recent environmental studies have focused on its degradation pathways under aerobic and anaerobic conditions. These studies reveal that 6-Fluoronaphthalen-2-Amine undergoes biodegradation via microbial activity, with the fluorine atom playing a role in stabilizing intermediates during the process. Such insights are vital for developing eco-friendly manufacturing processes and waste management strategies.
From a synthetic perspective, 6-fluoronaphthalen-2-amines have been employed as intermediates in the synthesis of more complex molecules. For example, they can be used to construct heterocyclic compounds with potential applications in catalysis and materials science. The versatility of this compound lies in its ability to undergo various transformations, such as Friedel-Crafts alkylation, Suzuki coupling, and Stille coupling reactions. These transformations enable chemists to tailor its structure for specific applications while maintaining its core functional groups.
In conclusion, 6-fluoronaphtalenamine stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique electronic properties, coupled with its versatility in synthetic chemistry, make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its behavior and potential uses, 6-fluoronaftalenamine is poised to play an increasingly important role in shaping future innovations in organic chemistry and beyond.
13916-91-1 (6-Fluoronaphthalen-2-amine) 関連製品
- 438-32-4(4-Fluoronaphthalen-1-amine)
- 13720-48-4(4-Fluoronaphthalen-2-amine)
- 2034495-61-7(5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)
- 1237479-39-8(2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate)
- 2229214-24-6(2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane)
- 2059644-80-1(N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide)
- 1261864-46-3(3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine)
- 2247105-46-8(3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)
- 15048-22-3(N-1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-ylacetamide)
- 2171736-00-6(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pent-4-ynoic acid)
